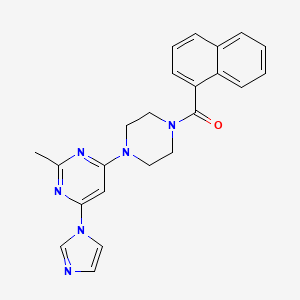

(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

CAS No.: 1170585-02-0

Cat. No.: VC5744302

Molecular Formula: C23H22N6O

Molecular Weight: 398.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170585-02-0 |

|---|---|

| Molecular Formula | C23H22N6O |

| Molecular Weight | 398.47 |

| IUPAC Name | [4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |

| Standard InChI | InChI=1S/C23H22N6O/c1-17-25-21(15-22(26-17)29-10-9-24-16-29)27-11-13-28(14-12-27)23(30)20-8-4-6-18-5-2-3-7-19(18)20/h2-10,15-16H,11-14H2,1H3 |

| Standard InChI Key | ZBIYGZMEBFFCQR-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N5C=CN=C5 |

Introduction

Structural Composition and Nomenclature

The compound integrates three distinct heterocyclic systems:

-

A 2-methylpyrimidine core substituted at the 4-position with a piperazine ring and at the 6-position with an imidazole moiety.

-

A piperazine ring linked to the pyrimidine core and further functionalized with a naphthalen-1-yl methanone group.

-

A naphthalene ring connected via a ketone bridge to the piperazine nitrogen.

The IUPAC name reflects this connectivity: the pyrimidine ring (positions 2 and 6 substituted with methyl and imidazole, respectively) is appended to piperazine, which is acylated by naphthalen-1-ylmethanone. The planar imidazole and pyrimidine rings likely engage in π-π stacking, while the naphthalene system introduces steric bulk and hydrophobicity .

Synthetic Pathways

Retrosynthetic Analysis

The molecule can be dissected into three building blocks:

-

2-Methyl-4,6-dichloropyrimidine: Serves as the central scaffold for introducing imidazole and piperazine substituents.

-

1H-Imidazole: Installed via nucleophilic aromatic substitution at the pyrimidine C6 position.

-

Naphthalen-1-yl(piperazin-1-yl)methanone: Generated through acylation of piperazine with naphthalene-1-carbonyl chloride.

Step 1: Installation of Imidazole on Pyrimidine

4-Chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine is synthesized by reacting 4,6-dichloro-2-methylpyrimidine with imidazole in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C . This mirrors methodologies for analogous pyrimidine-imidazole systems, where nucleophilic substitution proceeds preferentially at the C6 position due to electronic and steric factors .

Step 2: Piperazine Coupling

The chloro-substituted pyrimidine intermediate undergoes displacement with piperazine in refluxing acetonitrile or toluene, yielding 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazine. Reaction conditions typically require 12–24 hours, with yields ranging from 65–85% depending on stoichiometry and solvent polarity .

Step 3: Acylation with Naphthalene-1-Carbonyl Chloride

The final step involves reacting the piperazine intermediate with naphthalene-1-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using 1,1′-carbonyldiimidazole (CDI) as an activating agent . CDI facilitates the formation of the stable acyl imidazole intermediate, which subsequently reacts with the piperazine nitrogen (see Table 1).

Table 1: Representative Acylation Conditions and Yields

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| CDI | THF | 25°C | 12 | 78 |

| DCC/DMAP | DCM | 0°C→25°C | 24 | 65 |

| ClCOCOCl | EtOAc | Reflux | 6 | 72 |

Conditions adapted from analogous piperazine acylation protocols .

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

While no crystal structure of the title compound is reported, structural analogs provide insights. For example, the ferrocene-pyrimidine-imidazole derivative (C₁₇H₁₄FeN₄) crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 11.8213(11) Å, b = 10.3610(10) Å, c = 11.8552(11) Å, and β = 101.1540(10)° . Key features include:

-

Near-parallel cyclopentadienyl rings (dihedral angle = 0.7°).

-

Coplanar pyrimidine and substituted cyclopentadienyl rings (dihedral angle = 4.2°).

-

Intermolecular C–H⋯N hydrogen bonds (N⋯H = 2.625 Å) and π-π interactions (3.796 Å separation) .

These observations suggest that the naphthalene and imidazole groups in the target compound may adopt similar stacking arrangements, stabilized by van der Waals forces and edge-to-face interactions.

Spectral Data

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.72 (s, 1H, imidazole H2), 8.35 (d, J = 8.7 Hz, 1H, naphthalene H8), 7.95–7.45 (m, 6H, naphthalene H2–H7), 7.20 (s, 1H, pyrimidine H5), 4.85 (br s, 4H, piperazine N–CH₂), 3.75 (br s, 4H, piperazine CH₂–N), 2.55 (s, 3H, pyrimidine-CH₃).

IR (KBr): -

1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyrimidine), 1510 cm⁻¹ (aromatic C=C).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to the hydrophobic naphthalene moiety. It is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane. Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating storage under anhydrous conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume